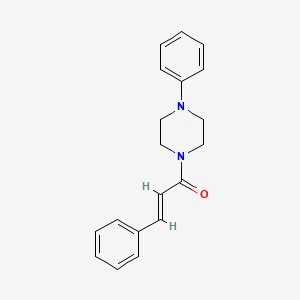
3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma-Selective Compounds
A study by Hudkins et al. (1994) synthesized a series of 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, which showed potent affinity at sigma 1 and sigma 2 sites. These compounds, including variations of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one, were identified as high-affinity sigma-selective agents with significant implications for understanding the sigma recognition site biology (Hudkins, Mailman, & DeHaven-Hudkins, 1994).
Antitumor Activity
Naito et al. (2005) explored the antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. These compounds exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice. This suggests a potential application of these compounds in cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Nonlinear Optical Absorption
Rahulan et al. (2014) synthesized a derivative of this compound and investigated its nonlinear optical properties. This compound showed potential for optical device applications such as optical limiters, due to its unique behavior in different laser intensities (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Molecular Interactions in Mixed Solvents
Research by Gop and Chavan (2021) involved the synthesis and characterization of 3-phenyl-1-(3,4-dibromophenyl)prop-2-en-1-one, a related compound. They examined molecular interactions in mixed solvents at various temperatures, contributing to the understanding of solute-solute and solute-solvent interactions in such systems (Gop & Chavan, 2021).
Synthesis and Characterization
The work by Parveen, Iqbal, and Azam (2008) involved synthesizing and characterizing hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. Their research adds to the knowledge of the synthesis process and properties of these compounds, which are structurally related to this compound (Parveen, Iqbal, & Azam, 2008).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized novel compounds structurally related to this compound and screened them for antimicrobial activity. Their molecular modeling provided insights into the interaction of these compounds with bacterial proteins, indicating their potential in developing new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
作用機序
Target of Action
Similar compounds have been found to target nuclear hormone receptors . These receptors can act as repressors or activators of transcription and have a high affinity for thyroid hormones .
Pharmacokinetics
Its molecular weight of 292375 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight under 500 Da typically have good oral bioavailability.
Result of Action
Based on the anti-tubercular activity of related compounds , it’s plausible that this compound could inhibit the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of these bacteria.
特性
IUPAC Name |
(E)-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBKIXZVPGOPE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
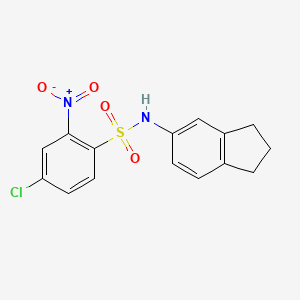
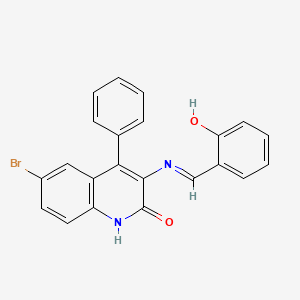
cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

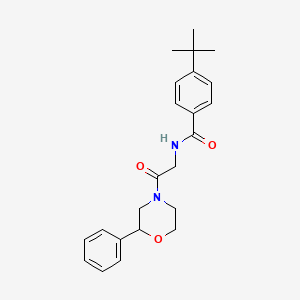

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

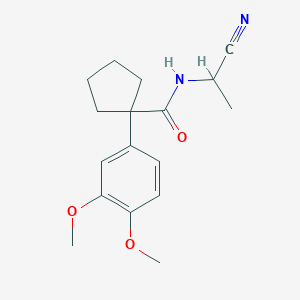
![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)
